molecular formula C7H10N2O B6619635 1-ethyl-4-methyl-1H-pyrazole-3-carbaldehyde CAS No. 1853219-36-9

1-ethyl-4-methyl-1H-pyrazole-3-carbaldehyde

Cat. No.: B6619635
CAS No.: 1853219-36-9
M. Wt: 138.17 g/mol
InChI Key: LAOHMSDIJUVRNT-UHFFFAOYSA-N
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Description

1-Ethyl-4-methyl-1H-pyrazole-3-carbaldehyde is a chemical compound with the molecular formula C7H10N2O. It is a member of the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. This compound is characterized by its unique structure, which includes an ethyl group at the first position, a methyl group at the fourth position, and a carbaldehyde group at the third position of the pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-4-methyl-1H-pyrazole-3-carbaldehyde can be synthesized through various methods. One common approach involves the reaction of pyrazole derivatives with aldehydes under specific conditions. For instance, the reaction of 1-ethyl-3-methylpyrazole with formaldehyde in the presence of a catalyst can yield the desired compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-4-methyl-1H-pyrazole-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Ethyl-4-methyl-1H-pyrazole-3-carbaldehyde has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1-ethyl-4-methyl-1H-pyrazole-3-carbaldehyde involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. The compound’s aldehyde group plays a crucial role in forming covalent bonds with nucleophilic residues in the enzyme’s active site .

Comparison with Similar Compounds

  • 1-Ethyl-3-methyl-1H-pyrazole-4-carbaldehyde
  • 1-Methyl-4-ethyl-1H-pyrazole-3-carbaldehyde
  • 1-Phenyl-4-methyl-1H-pyrazole-3-carbaldehyde

Uniqueness: 1-Ethyl-4-methyl-1H-pyrazole-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethyl and methyl groups, along with the aldehyde functionality, makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .

Properties

IUPAC Name

1-ethyl-4-methylpyrazole-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-3-9-4-6(2)7(5-10)8-9/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAOHMSDIJUVRNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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